molecular formula C19H23FN2O3S2 B2788384 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine CAS No. 2034288-18-9

1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine

Cat. No.: B2788384
CAS No.: 2034288-18-9
M. Wt: 410.52
InChI Key: OAYVPCNKXVKVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-c]pyridine core fused with a piperidine ring and a 3-fluoro-4-methoxybenzenesulfonyl substituent. The thienopyridine moiety is structurally analogous to prasugrel, a clinically approved antiplatelet agent, but distinguishes itself via the sulfonyl group, which may enhance receptor binding or metabolic stability . The fluorine and methoxy groups on the benzene ring likely influence electronic properties and pharmacokinetics, such as lipophilicity and bioavailability .

Properties

IUPAC Name

5-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S2/c1-25-18-3-2-16(12-17(18)20)27(23,24)22-9-4-15(5-10-22)21-8-6-19-14(13-21)7-11-26-19/h2-3,7,11-12,15H,4-6,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYVPCNKXVKVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the sulfonyl group: This is typically done using sulfonyl chlorides in the presence of a base.

    Fluorination and methoxylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases and acids: Sodium hydroxide, hydrochloric acid.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analog: Prasugrel

Prasugrel (5-((1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate) shares the thieno[3,2-c]pyridine core but lacks the sulfonyl group. Instead, it contains an acetate prodrug moiety.

  • Key Differences: Prasugrel requires metabolic activation to exert its antiplatelet effects, whereas the sulfonyl group in the target compound may enable direct receptor interaction.

Piperidine-Containing Sulfonamides

Compounds like 1-(2-chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine () and 1-(2,4-dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine () feature piperidine linked to aryl sulfonyl or oxadiazole groups.

  • Key Similarities :
    • Fluorine and methoxy substituents are retained, optimizing electronic effects for receptor binding.
    • Molecular weights (~425–430 g/mol) are comparable to the target compound (~423 g/mol), suggesting similar bioavailability profiles .
  • Key Differences: Replacement of the thienopyridine core with oxadiazole shifts pharmacological activity (e.g., from antiplatelet to kinase inhibition).

Sulfonyl-Containing Triazole Derivatives

4-(5-(Benzylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)-1-[(4-chlorophenyl)sulfonyl]piperidine () includes a triazole ring and chlorophenylsulfonyl group.

  • Key Comparison: The chlorophenylsulfonyl group (vs. 3-fluoro-4-methoxybenzenesulfonyl) increases molecular weight (593 vs. 423 g/mol) and may reduce metabolic clearance.

Data Tables

Table 1: Molecular Properties Comparison

Compound Name / Feature Molecular Weight (g/mol) Key Substituents Predicted pKa
Target Compound ~423.4 3-Fluoro-4-methoxybenzenesulfonyl 0.10 ± 0.37
Prasugrel ~410.3 Thienopyridine, Acetate N/A
1-(2-Chloro-4-fluorobenzoyl)-... 429.87 Oxadiazole, Chloro-fluoro 0.10 ± 0.37
4-(5-(Benzylsulfanyl)-... 593.08 Triazole, Chlorophenylsulfonyl N/A

Table 2: Pharmacological Activity Trends

Compound Type Structural Feature Observed Activity Reference
Thienopyridine Derivatives Thieno[3,2-c]pyridine + Piperidine Antiplatelet (ADP receptor inhibition)
Sulfonamide Derivatives Aryl sulfonyl + Piperidine Enhanced enzyme inhibition
Oxadiazole Derivatives Oxadiazole + Fluorophenyl Kinase/Receptor modulation

Research Findings and Implications

  • Sulfonyl Group Impact: Sulfonamide substitutions (e.g., in ) enhance enzymatic inhibition potency by 2–3 fold compared to non-sulfonylated analogs, suggesting the target compound’s sulfonyl group may confer similar advantages .
  • Fluorine/Methoxy Synergy : Fluorine’s electron-withdrawing effect and methoxy’s electron-donating properties create a balanced electronic profile, optimizing interactions with hydrophobic pockets in targets like ADP receptors .

Biological Activity

1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects based on various studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperidine Core : The piperidine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The fluoro and methoxy groups are introduced through electrophilic aromatic substitution.
  • Sulfonamide Formation : The sulfonamide moiety is added by reacting the intermediate with a sulfonyl chloride.

The biological activity of 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, which can lead to various therapeutic effects.

Antibacterial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on related sulfonamide derivatives demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that our compound may also possess similar antibacterial effects.

Enzyme Inhibition

The compound's mechanism may involve inhibition of key enzymes. For example:

  • Acetylcholinesterase (AChE) Inhibition : Compounds containing piperidine moieties have been reported to inhibit AChE effectively, which is crucial for treating neurodegenerative diseases.
  • Urease Inhibition : Studies indicate that piperidine derivatives can act as potent urease inhibitors, which may have implications in treating urease-related infections.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAChE Inhibition2.14
Compound BUrease Inhibition1.13
Compound CAntibacterial (B. subtilis)Moderate

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the piperidine-thienopyridine core and coupling with the 3-fluoro-4-methoxybenzenesulfonyl group. Reaction conditions (e.g., solvent polarity, temperature, catalysts) are critical for regioselectivity and yield optimization. For example, polar aprotic solvents like DMF and catalysts such as Pd/C (used in analogous sulfonyl coupling reactions) enhance reaction efficiency . Purification via HPLC or recrystallization ensures high purity .
Synthetic Step Key Conditions Yield Optimization Strategies
SulfonylationDMF, 60–80°CSlow addition of sulfonyl chloride
Piperidine couplingPd/C catalystNitrogen atmosphere to prevent oxidation

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms connectivity and stereochemistry. For example, NOESY experiments distinguish axial vs. equatorial substituents on the piperidine ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (where feasible) provides definitive stereochemical assignments .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : In vitro assays include:

  • Enzyme inhibition : Test against kinases or proteases due to the sulfonyl and thienopyridine moieties’ affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Receptor binding : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can conflicting data on biological activity between studies be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, cell line variability). To address this:

Replicate experiments under standardized protocols.

Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

Perform structure-activity relationship (SAR) studies to isolate contributions of specific substituents .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) models binding modes to targets like kinases. Quantum mechanical calculations (DFT) assess electronic effects of the 3-fluoro-4-methoxy group on sulfonamide reactivity. Molecular dynamics simulations evaluate stability of ligand-target complexes .
Computational Tool Application Key Output
AutoDock VinaDockingBinding affinity (kcal/mol)
GROMACSMD simulationsRMSD of ligand-protein complex

Q. How can reaction scalability be improved without compromising purity?

  • Methodological Answer : Transition from batch to flow chemistry for sulfonylation steps, ensuring consistent mixing and temperature control. Use supported catalysts (e.g., Pd on resin) for easier recovery. Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor intermediates .

Q. What strategies address low solubility in aqueous media for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the methoxy or sulfonyl moiety.
  • Formulation : Use cyclodextrin-based encapsulation or lipid nanoparticles .
  • SAR modification : Replace the fluorophenyl group with a more hydrophilic heterocycle .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays).
  • Proteomic profiling : Identify off-target interactions that may skew results.
  • Chemical stability tests : Verify compound integrity under assay conditions (e.g., pH-dependent degradation) .

Experimental Design Considerations

Q. What controls are essential in SAR studies to isolate the effect of the thienopyridine core?

  • Methodological Answer :

Synthesize analogs with incremental modifications (e.g., thieno[3,2-c]pyridine vs. thieno[2,3-d]pyridine).

Include negative controls (e.g., des-sulfonyl analogs).

Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.